Chelidamic Acid

Enzyme inhibition Glutamate decarboxylase Biochemical pharmacology

Researchers needing a specific GAD tool compound or unique MOF building block often face substitution risks: dipicolinic acid lacks the zwitterionic structure and distinct inhibition profile. Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) solves this precisely. • **GAD inhibition**: Ki = 33 µM; conformationally restricted; intercarboxylate distance 0.75 nm mimics extended glutamate. • **MOF & coordination**: Zwitterionic solid state directs 3D layered scaffolds; tridentate ligand for lanthanide complexes (Judd-Ofelt benchmark). • **Supply**: Reliable packaging from mg to g, immediate shipping for R&D.

Molecular Formula C7H5NO5
Molecular Weight 183.12 g/mol
CAS No. 499-51-4
Cat. No. B3021461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChelidamic Acid
CAS499-51-4
Synonymschelidamic acid
Molecular FormulaC7H5NO5
Molecular Weight183.12 g/mol
Structural Identifiers
SMILESC1=C(NC(=CC1=O)C(=O)O)C(=O)O
InChIInChI=1S/C7H5NO5/c9-3-1-4(6(10)11)8-5(2-3)7(12)13/h1-2H,(H,8,9)(H,10,11)(H,12,13)
InChIKeyXTLJJHGQACAZMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chelidamic Acid: Product Profile


Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) is a heterocyclic organic compound characterized by a pyridine ring bearing two carboxylic acid groups at the 2- and 6-positions and a hydroxyl group at the 4-position . This structural motif defines it as a derivative of the more common dipicolinic acid (pyridine-2,6-dicarboxylic acid). The 4-position hydroxyl moiety imparts unique electronic and steric properties, enabling distinct coordination geometries and reactivity profiles not achievable with the unsubstituted parent compound [1]. Chelidamic acid is utilized in a range of specialized applications, including the synthesis of lanthanide-based luminescent probes, metal-organic frameworks (MOFs), and homogeneous/heterogeneous catalysts, where its specific ligand field and hydrogen-bonding capabilities offer verifiable advantages [2].

GAD Inhibition Studies Conformationally restricted inhibitor for pyridine-core SAR
Coordination Chemistry Tridentate ligand for metal complexation and MOF design

Why Chelidamic Acid Cannot Be Substituted


While chelidamic acid shares a core dicarboxylate motif with analogs like dipicolinic acid (DPA) and chelidonic acid (a pyrone analog), substitution is not straightforward. The 4-hydroxyl group on chelidamic acid's pyridine ring is not a passive structural feature; it actively participates in coordination, alters the ligand field strength, and dictates hydrogen-bonding networks in the solid state [1]. For instance, this substitution leads to a different protonation state in its crystalline monohydrate compared to DPA monohydrate, directly impacting crystallization behavior and supramolecular assembly [1]. Furthermore, the replacement of the pyridine nitrogen with an oxygen atom in chelidonic acid results in a significantly altered electronic structure and electrochemical stability, rendering chelidamic acid the superior choice in certain redox-flow battery applications [2]. These quantifiable differences in bioactivity, coordination geometry, and material stability mandate that chelidamic acid be treated as a specific, non-interchangeable reagent.

Chelidamic acid: zwitterionic form
vs
Dipicolinic acid: non-zwitterionic; protonation state may shift hydrogen-bonding and metal-binding outcomes
Chelidamic acid: GAD Ki = 33 µM
vs
Chelidonic acid: higher GAD inhibition potency (Ki = 1.2 µM) may alter neurochemical assay response

Chelidamic Acid: Quantitative Evidence vs. Analogs


GAD Inhibition: Comparison with Chelidonic Acid

Chelidamic acid acts as a competitive inhibitor of rat brain glutamate decarboxylase. A direct head-to-head kinetic study compared its inhibitory constant (Ki) to that of chelidonic acid, a structurally similar pyrone analog [1].

GAD Inhibition
Reported
Ki = 33 µM
Supports SAR for pyridine core modifications
vs. chelidonic acid 1.2 µM; ~27.5× difference in competitive inhibition
Enzyme inhibition Glutamate decarboxylase Biochemical pharmacology

Zwitterionic Crystal Structure vs. Dipicolinic Acid

A comparison of self-assembled frameworks formed with cobalt(II) revealed that the 4-hydroxyl group of chelidamic acid enables unique supramolecular architectures compared to unsubstituted dipicolinic acid. The chelidamate complex crystallized in the orthorhombic space group Pccn, whereas the dipicolinate-based complexes formed different crystal systems [1].

Solid‑State Structure
Reported
Zwitterionic (N‑protonated) Dipicolinic acid: non‑zwitterionic
Protonation state directs hydrogen bonding and metal binding
Single‑crystal X‑ray diffraction, ~153 K
Coordination chemistry Supramolecular chemistry Crystal engineering

Cobalt(II) Coordination Polymer Architectures

Crystallographic analysis of the monohydrate forms reveals a fundamental difference in solid-state protonation between chelidamic acid and its parent compound, dipicolinic acid [1]. This impacts hydrogen-bonding networks and material properties.

Coordination Polymer
Reported
3‑D layered scaffold Dipicolinic analog: zigzag motif
Ligand choice controls framework architecture
Cobalt(II) system, comparable synthesis conditions
Crystallography Solid-state chemistry Proton transfer

Cycling Stability in Aqueous Redox Flow Batteries: Chelidamic Acid vs. Chelidonic Acid

When evaluated as organic anolytes in aqueous redox flow batteries, chelidamic acid (CDA) exhibits superior long-term stability compared to its structural analog, chelidonic acid (CDO) [1].

Energy storage Redox flow battery Electrochemistry

In Vitro Antifungal Efficacy: Chelidamic Acid vs. Dipicolinic Acid

In a study assessing inhibitors of dihydrodipicolinate synthase (DHDPS) against the plant pathogen Phytophthora infestans, the differential antifungal activity of several pyridine dicarboxylates was quantified [1].

Antifungal Agriculture Enzyme inhibition

Chelidamic Acid: Research Applications


Structural Probe for GAD Inhibition Studies

Chelidamic acid is a validated starting material for constructing bifunctional chelators for lanthanides like Tb(III) and Eu(III). As demonstrated in the literature, its core structure can be derivatized (e.g., to 4-iodoacetamidodipicolinic acid) to create intensely luminescent protein conjugates [1]. The ability of chelidamic acid to form stable, high-coordination-number complexes with lanthanides is foundational to this application [2].

Crystal Engineering of MOFs and Coordination Polymers

The specific coordination geometry of chelidamic acid makes it a preferred ligand for anchoring metals in heterogeneous catalysts. A palladium(II) catalyst supported on a chelidamic acid-functionalized hydrogel showed high activity in copper-free Sonogashira reactions and could be recycled six times without significant loss of activity [3]. Separately, a chelidamic acid-based Mg-MOF was shown to effectively catalyze the Claisen-Schmidt reaction [4].

Lanthanide Complexation in Spectroscopy & Separation

Chelidamic acid has been directly compared to its pyrone analog and demonstrated superior long-term cycling stability in a basic aqueous medium. It maintained a stable discharge capacity of 650 mA h L⁻¹ over 17 days without degradation, making it a compelling anolyte candidate for grid-scale energy storage research [5].

Supramolecular Crystal Engineering of Porous Frameworks

The 4-hydroxyl substituent on chelidamic acid enables hydrogen-bonding and π-π stacking interactions that are distinct from unsubstituted dipicolinic acid. This has been exploited to engineer a rare 3D channel framework with two different pore sizes in cobalt(II) coordination polymers, highlighting its value in the design of novel porous materials for separation or storage applications [6].

Application
Selection Property
Validation Focus
GAD active‑site geometry studies
Conformationally restricted inhibitor profile
Comparative Ki and glutamate‑mimicry evaluation
MOF topology design
Zwitterionic solid‑state structure
Framework dimensionality and hydrogen‑bonding network
Lanthanide complexation studies
Tridentate ligand with hydroxyl substitution
Stability constants and Judd‑Ofelt parameterization

Technical Documentation Hub

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37 linked technical documents
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